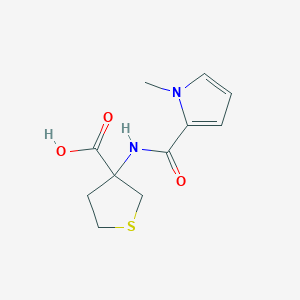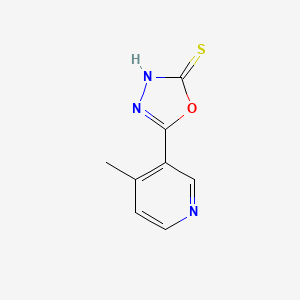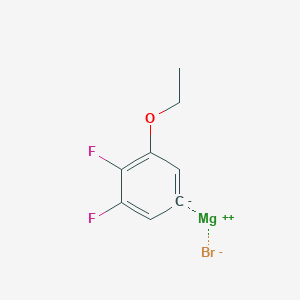
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonyl)cyclobutylzinc bromide, 0.50 M in Ether, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability, making it a useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethoxycarbonyl)cyclobutylzinc bromide can be synthesized through the reaction of cyclobutyl bromide with diethyl carbonate in the presence of a zinc catalyst. The reaction typically occurs in an ether solvent, which helps stabilize the intermediate compounds formed during the reaction .
Industrial Production Methods
Industrial production of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxycarbonyl)cyclobutylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nickel Catalysts: Nickel catalysts are often used in coupling reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide.
Solvents: Ether is the preferred solvent due to its ability to stabilize the reactive intermediates.
Major Products
The major products formed from reactions involving 1-(Ethoxycarbonyl)cyclobutylzinc bromide include various substituted cyclobutane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-(Ethoxycarbonyl)cyclobutylzinc bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)cyclobutylzinc bromide involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This allows for efficient coupling and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less reactive in certain reactions.
Phenylzinc bromide: Another organozinc compound used in similar coupling reactions but with different reactivity and selectivity.
Uniqueness
1-(Ethoxycarbonyl)cyclobutylzinc bromide is unique due to the presence of the ethoxycarbonyl group, which enhances its reactivity and allows for the formation of more complex molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals and other advanced materials .
Properties
Molecular Formula |
C7H11BrO2Zn |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
bromozinc(1+);ethyl cyclobutanecarboxylate |
InChI |
InChI=1S/C7H11O2.BrH.Zn/c1-2-9-7(8)6-4-3-5-6;;/h2-5H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GNJVUPLMHNCZOV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)[C-]1CCC1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)








![N-methyl-N-[(3R,4S)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B14891314.png)




